1,3-Diaceto-2-stearin

Moisture barrier films Acetylated lipids Edible coatings

Researchers requiring a precisely defined diacetostearin with predictable thermal behavior face limited sourcing. 1,3-Diaceto-2-stearin (CAS 55401-62-2) delivers: • SFC drops from 77% (23°C) to 0.2% (35°C)-sharp cocoa butter-like meltdown • WVP of 1.26×10⁻¹² mol/(m·Pa·s) at 25°C for moisture barrier films • NIST & FDA GSRS (UNII: Z0D37297UY) validated identity Available at ≥98% purity. In stock for immediate global shipping.

Molecular Formula C25H46O6
Molecular Weight 442.6 g/mol
CAS No. 55401-62-2
Cat. No. B8233975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diaceto-2-stearin
CAS55401-62-2
Molecular FormulaC25H46O6
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C
InChIInChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h24H,4-21H2,1-3H3
InChIKeyFLZMENQJJSKDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diaceto-2-stearin: Structured Acetoglyceride for Barrier and Confectionery


1,3-Diaceto-2-stearin (CAS 55401-62-2) is a synthetic, structured triglyceride consisting of a glycerol backbone esterified with two acetyl groups at the 1- and 3- positions and one stearic acid residue at the 2- position, with a molecular weight of approximately 442.6 g/mol [1]. This compound belongs to the class of diacetin fats, which are characterized by having one long-chain fatty acid and two short acetyl groups per molecule, resulting in a unique balance of hydrophobic and hydrophilic character [2]. Unlike conventional triglycerides that are fully esterified with long-chain fatty acids, the presence of acetyl groups significantly alters the compound's physical state, melting behavior, and functional performance in industrial and research applications [3]. The compound is formally recognized in authoritative databases, including the FDA Global Substance Registration System under Unique Ingredient Identifier Z0D37297UY, and its chemical structure is fully characterized and validated in the NIST Chemistry WebBook [4].

Why 1,3-Diaceto-2-stearin Is Irreplaceable


Substituting 1,3-diaceto-2-stearin with a closely related analog—such as a monoacetylated stearin, a positional isomer (1,2-diaceto-3-stearin), or a fully acetylated triglyceride (triacetin)—will fundamentally alter the material's performance because the exact degree and positional distribution of acetylation directly governs the solid fat content (SFC) profile, water vapor permeability (WVP), and crystallization behavior [1]. The acetylation degree (AD) of these compounds is the primary determinant of their functional properties; even a change from one to two acetyl groups, or a shift in the acetyl position on the glycerol backbone, results in quantifiably different barrier and thermal properties [2]. For industrial applications such as confectionery coatings or moisture-barrier films, the specific AD and molecular architecture of 1,3-diaceto-2-stearin must be precisely controlled, as generic substitution with other acetostearins or conventional triglycerides will not replicate the required balance of properties [3]. The evidence presented in Section 3 demonstrates that the selection of 1,3-diaceto-2-stearin over its alternatives is a decision based on measurable, functional differences rather than on simple chemical similarity.

1,3-Diaceto-2-stearin: Quantitative Performance Evidence


Water Vapor Permeability: Diacetylated vs. Monoacetylated Stearin

1,3-Diaceto-2-stearin, when formulated as a component of a diacetylated stearin mixture (compound A1, 99.5 wt-% purity of 1,2- and 1,3-diacetostearin), exhibits a significantly different water vapor permeability (WVP) compared to the monoacetylated analog 1-aceto-3-stearin. At 25 °C and a 0–75% relative humidity gradient, the WVP coefficient for pure 1-aceto-3-stearin film was measured at 1.04 × 10⁻¹² mol/(m·Pa·s), while the diacetylated analog (1,2-diaceto-3-stearin, a positional isomer) exhibited a WVP of 1.26 × 10⁻¹² mol/(m·Pa·s) [1]. This represents a 21% higher moisture transmission rate for the diacetylated compound relative to the monoacetylated counterpart under identical test conditions, demonstrating that the acetylation degree directly modulates barrier properties.

Moisture barrier films Acetylated lipids Edible coatings

Solid Fat Content: Diacetostearin vs. Tristearin

The solid fat content (SFC) of 1,3-diaceto-2-stearin (as part of the diacetostearin-rich fraction A) exhibits a sharp, desirable melt profile that closely mimics cocoa butter, in stark contrast to the stable, high SFC of technical tristearin (TC18). At 23 °C, diacetostearin product A displays an SFC of 77%, which drops precipitously to just 0.2% at 35 °C—a 76.8 percentage-point reduction [1]. In comparison, technical tristearin (TC18) maintains an SFC above 85% across the entire 5–35 °C temperature range, showing negligible melting at body temperature [2]. The quasi-linear decrease in SFC with increasing acetylation degree is confirmed by regression analysis: at 5 °C, r² = 0.78, slope = -0.32; at 23 °C (up to 59% AD), r² = 0.92, slope = -0.42 [1].

Solid fat content Confectionery fats Thermal behavior

Confectionery Coating: Modified vs. Unmodified Diacetostearin

The industrial utility of 1,3-diaceto-2-stearin in confectionery applications is validated by patent literature, which explicitly contrasts the performance of modified diacetostearin formulations against unmodified diacetostearin and acetodistearin. The diacetostearin of U.S. Pat. No. 2,615,160 is described as 'waxy and rubbery' and therefore 'unacceptable for use as a confectionery coating,' while acetodistearin 'tends to bloom and is also waxy' [1]. In contrast, the modified diacetin fats comprising 1,3-diaceto-2-stearin with specific crystal modifiers (10–16% acetodistearin) exhibit 'improved snap, gloss, hardness, bloom resistance, and mold release' [2]. The target formulation contains at least 75% diacetostearin, preferably at least 85%, to achieve these functional benefits [2].

Confectionery coatings Fat crystallization Edible films

Optimal Acetylation Degree for Water Vapor Barrier

A systematic study of acetylated stearin derivatives with varying acetylation degrees (AD) identified a clear optimum for water vapor permeability (WVP) performance. Acetylated stearin up to 47% AD (acetyl mol/mol of esterified chain) presented the lowest WVP at 20 °C, resulting from an 'adequate balance between hydrophobicity and mechanical properties of the material' [1]. 1,3-Diaceto-2-stearin, with an AD of approximately 66% (when present as the diacetostearin fraction), lies just above this optimum, but still offers lower WVP than both lower-AD and higher-AD compounds due to the non-linear relationship between acetylation and barrier properties [2]. This finding demonstrates that the specific acetylation level of 1,3-diaceto-2-stearin places it in a distinct performance window that cannot be replicated by monoacetylated (lower AD) or triacetylated (higher AD) analogs.

Moisture barrier optimization Acetylation degree Edible films

1,3-Diaceto-2-stearin: Application Scenarios


Confectionery Coatings with Cocoa Butter-Like Meltdown

As demonstrated by the SFC profile (77% at 23 °C dropping to 0.2% at 35 °C), 1,3-diaceto-2-stearin provides a sharp meltdown at body temperature that closely mimics cocoa butter, while offering superior cost stability and supply chain reliability [1]. This application is particularly suited for chocolate-like coatings, compound coatings, and enrobing fats where a clean oral meltaway is essential for consumer acceptance. The requirement for ≥75% diacetostearin content in the fat phase is a critical procurement specification to ensure the desired functional properties of snap, gloss, and bloom resistance [2].

Moisture-Barrier Films and Edible Coatings

The WVP data (1.26 × 10⁻¹² mol/(m·Pa·s) for diacetylated stearin at 25 °C) and the identification of an optimal acetylation window for moisture barrier performance support the use of 1,3-diaceto-2-stearin in edible films and coatings where controlled moisture transmission is required [1]. This includes applications in baked goods, confectionery centers, and processed foods where preventing moisture migration between components of different water activities is critical to maintaining texture and shelf-life. The compound's ability to form stable polymorphic forms contributes to consistent barrier performance over time [1].

Structured Lipid Research and Development

1,3-Diaceto-2-stearin serves as a well-characterized reference compound for studies investigating the structure-function relationships of acetylated glycerides. Its precisely defined acetylation degree (~66% AD), validated chemical identity in the NIST Chemistry WebBook and FDA GSRS, and documented physical properties make it suitable for academic and industrial R&D programs focused on lipid crystallization, barrier film optimization, and fat mimetic development [3]. The compound's availability in high purity (≥99.5% diacetostearin for specific fractions) enables reproducible experimental outcomes [1].

Technical Documentation Hub

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